molecular formula C28H47O8-3 B12950134 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate

6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate

Cat. No.: B12950134
M. Wt: 511.7 g/mol
InChI Key: VWYPVBAZZXEGCV-UHFFFAOYSA-K
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Description

6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a tricarboxylic acid precursor with hexanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace one of the ester groups with another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives or other substituted products.

Scientific Research Applications

6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate
  • 6-Methoxy-7-methyl-4-oxotridecane-4,5,6-tricarboxylate
  • 6-Ethoxy-7-ethyl-4-oxotridecane-4,5,6-tricarboxylate

Uniqueness

This compound is unique due to its specific combination of hexyl and hexoxy groups, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

Molecular Formula

C28H47O8-3

Molecular Weight

511.7 g/mol

IUPAC Name

6-hexoxy-7-hexyl-4-oxotridecane-4,5,6-tricarboxylate

InChI

InChI=1S/C28H50O8/c1-5-9-12-15-19-27(25(32)33,20-16-13-10-6-2)28(26(34)35,36-21-17-14-11-7-3)23(24(30)31)22(29)18-8-4/h23H,5-21H2,1-4H3,(H,30,31)(H,32,33)(H,34,35)/p-3

InChI Key

VWYPVBAZZXEGCV-UHFFFAOYSA-K

Canonical SMILES

CCCCCCC(CCCCCC)(C(=O)[O-])C(C(C(=O)CCC)C(=O)[O-])(C(=O)[O-])OCCCCCC

Origin of Product

United States

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